molecular formula C13H20N4S B14900501 n-((2-(Tert-butyl)thiazol-5-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine

n-((2-(Tert-butyl)thiazol-5-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine

Cat. No.: B14900501
M. Wt: 264.39 g/mol
InChI Key: RLQUGISEYHSMNA-UHFFFAOYSA-N
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Description

n-((2-(Tert-butyl)thiazol-5-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine is a heterocyclic compound featuring a thiazole core substituted at position 5 with a tert-butyl group. The thiazole ring is linked via a methylene group to an ethanamine chain, which terminates in a 1H-pyrazol-1-yl moiety. This structure combines the electron-rich thiazole and pyrazole rings, both known for their roles in medicinal chemistry due to their hydrogen-bonding capabilities and metabolic stability.

Properties

Molecular Formula

C13H20N4S

Molecular Weight

264.39 g/mol

IUPAC Name

N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-2-pyrazol-1-ylethanamine

InChI

InChI=1S/C13H20N4S/c1-13(2,3)12-15-10-11(18-12)9-14-6-8-17-7-4-5-16-17/h4-5,7,10,14H,6,8-9H2,1-3H3

InChI Key

RLQUGISEYHSMNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(S1)CNCCN2C=CC=N2

Origin of Product

United States

Biological Activity

The compound n-((2-(Tert-butyl)thiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine is a novel synthetic organic compound with potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent studies.

Chemical Structure

The chemical structure of the compound can be described by the following molecular formula and structural representation:

  • Molecular Formula : C₁₃H₁₈N₄S
  • SMILES : CC(C)(C)NCC(C1=CN(N=C1)C)C2=NC(=S)C=C2

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole and pyrazole derivatives, including the compound . The mechanism of action often involves the inhibition of specific proteins that regulate cell proliferation and apoptosis.

  • Inhibition of CDK4 and CDK6 : Compounds similar to this compound have shown significant inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial for cell cycle regulation. These inhibitors can lead to cell cycle arrest in cancer cells, thus preventing tumor growth .
  • Cytotoxicity Studies : In vitro assays have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar thiazole and pyrazole moieties have been reported to show IC50 values in the low micromolar range, indicating potent activity against cancer cells .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly against bacterial and fungal strains.

  • Antibacterial Activity : Thiazole derivatives have been noted for their ability to inhibit bacterial growth. For example, certain thiazole-containing compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, possibly through disruption of bacterial cell wall synthesis .
  • Antifungal Effects : The antifungal activity of similar compounds has also been documented, with certain derivatives demonstrating effectiveness against strains like Candida albicans and Cryptococcus neoformans. These activities are often attributed to the ability of the compounds to interfere with fungal cell membrane integrity or inhibit specific metabolic pathways .

The biological activities of this compound can be attributed to several mechanisms:

  • Protein Interaction : The compound may interact with various protein targets involved in cell signaling pathways that regulate apoptosis and cell proliferation. This interaction could lead to altered expression levels of anti-apoptotic proteins, enhancing cancer cell death .
  • Reactive Oxygen Species (ROS) : Some studies suggest that thiazole and pyrazole derivatives can induce oxidative stress in cells, leading to increased ROS production. This oxidative stress can trigger apoptotic pathways in cancer cells .

Study 1: Anticancer Efficacy

A study investigating a series of thiazole-pyrazole derivatives found that one specific derivative exhibited an IC50 value of 16.42 μM against a panel of cancer cell lines, demonstrating significant potency compared to standard chemotherapy agents .

Study 2: Antimicrobial Screening

Another research effort evaluated the antimicrobial activity of various thiazole derivatives, including those structurally related to this compound. Results indicated effective inhibition against both bacterial and fungal strains at concentrations as low as 10 μg/mL .

Data Tables

Activity Type Compound IC50 (μM) Target Organism/Cell Line
AnticancerThiazole-Pyrazole Derivative16.42Cancer Cell Lines
AntibacterialThiazole Derivative10E. coli
AntifungalThiazole Derivative15Candida albicans

Chemical Reactions Analysis

Reductive Amination

A common method for synthesizing amines involves reductive amination, as seen in pyrazole derivatives. For example, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was synthesized via a one-pot reductive amination:

  • Steps :

    • Condensation of 1-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde under solvent-free conditions at 120°C.

    • Reduction of the intermediate imine with NaBH₄ in methanol .

  • Key Reagents : Sodium borohydride (NaBH₄), methanol.

  • Conditions : Solvent-free, 120°C (condensation), ambient temperature (reduction).

This method could be adapted for the target compound by replacing the aldehyde with a thiazole-containing aldehyde.

Cross-Coupling Reactions

Palladium-catalyzed coupling is often used to link heterocycles:

  • Example : In N-(1-tert-butyl-1H-pyrazol-5-yl)-6-chloropyrazin-2-amine , a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)) facilitated coupling of a pyrazole amine with a chloropyrazine .

  • Conditions : 100°C in 1,4-dioxane with potassium phosphate as a base.

Formation of Thiazole Moieties

Thiazoles are typically synthesized via condensation of ketones or aldehydes with thiosemicarbazides or thioureas:

  • Example : 4-cyclopropyl-N-methylthiazol-2-amine was prepared by reacting 1-methylthiourea with brominated ketones .

Amine Functionalization

The ethanamine group in the target compound can undergo:

  • Alkylation : Reaction with alkyl halides or carbonyl compounds.

  • Acetylation : Conversion to amides using acetylating agents (e.g., acetic anhydride).

Thiazole Ring Reactivity

The thiazole ring may participate in:

  • Electrophilic substitution : At the 2- or 5-positions, depending on substituents.

  • Cycloaddition reactions : Such as Diels-Alder or [2+2] cycloadditions.

Pyrazole Ring Reactivity

Pyrazole rings are susceptible to:

  • Nucleophilic aromatic substitution : At the 3- or 5-positions.

  • Metallation : Directed by substituents (e.g., tert-butyl group).

Analytical and Characterization Techniques

Technique Purpose Key Details
NMR spectroscopy Confirm connectivity and stereochemistryUsed for pyrazole and thiazole derivatives (e.g., 1H, 13C)
Mass spectrometry Molecular weight verificationESI-MS for molecular ion detection
Thin-layer chromatography (TLC) Reaction monitoringTracks disappearance of starting materials
Elemental analysis Purity confirmationValidates stoichiometric composition

Bioactivity

Pyrazole-thiazole hybrids often exhibit:

  • Anticancer activity : Thiazoles with electron-withdrawing groups (e.g., Cl) show antiproliferative effects .

  • Anticonvulsant properties : Pyrazole derivatives with methoxyphenyl groups display neuroactivity .

Structural Modifications

  • Substitution : Introduction of electron-donating/electron-withdrawing groups.

  • Coupling : Linking to other heterocycles (e.g., pyrimidines, pyrazolo[3,4-d]pyrimidines) .

Comparison with Similar Compounds

Research Implications and Gaps

  • Synthesis Optimization : The target compound’s ethanamine spacer may require tailored condensation or reductive amination strategies ().
  • Bioactivity Screening : Prioritize assays for antimicrobial, anticancer, or CNS-targeted activity based on structural analogs ().
  • Computational Studies : Molecular docking could predict interactions with targets like kinases or microbial enzymes, leveraging the pyrazole-thiazole scaffold’s versatility.

Q & A

Q. What are the recommended synthetic strategies for N-((2-(tert-butyl)thiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)ethan-1-amine, and how do reaction conditions influence yield?

Synthesis typically involves multi-component reactions or sequential functionalization of thiazole and pyrazole moieties. For example:

  • Thiazole Core Formation : Cyclocondensation of tert-butyl-substituted thioureas with α-halo ketones under reflux (e.g., ethanol, 80°C) to generate the 2-tert-butylthiazole scaffold .
  • Pyrazole Incorporation : Coupling via nucleophilic substitution or click chemistry. A multi-component Ugi reaction using tert-butyl isocyanide, aldehydes, and azides (e.g., azidotrimethylsilane) in methanol at room temperature can yield tetrazole-linked analogs .
  • Key Considerations : Solvent polarity (e.g., acetonitrile vs. THF) and temperature (−78°C to reflux) critically impact regioselectivity and byproduct formation .

Q. How is structural characterization of this compound performed, particularly for confirming regiochemistry and stereochemistry?

A combination of techniques is essential:

  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography .
  • NMR Spectroscopy : 1^1H and 13^13C NMR distinguish between thiazole (C-S-C) and pyrazole (N-N-C) environments. NOESY confirms spatial proximity of tert-butyl and methylene groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, especially for detecting isotopic patterns of sulfur (34{}^{34}S) in the thiazole ring .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Solubility : Polar aprotic solvents (DMSO, DMF) are preferred due to the compound’s hydrophobic tert-butyl group. Aqueous solubility is limited (logP ~3.5 predicted via ChemDraw).
  • Stability : Susceptible to oxidation at the thiazole sulfur; store under inert gas (N2_2) at −20°C. Degradation products can be monitored via HPLC (C18 column, acetonitrile/water gradient) .

Q. What safety precautions are required when handling this compound?

  • Hazards : Potential skin/eye irritation (GHS Category 2) and respiratory tract irritation (H335).
  • Protocols : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Emergency measures include rinsing with water for 15 minutes and consulting a physician .

Advanced Research Questions

Q. How does this compound exhibit biological activity, and what assay models are used to evaluate its efficacy?

  • Anticancer Activity : Thiazole derivatives inhibit kinase pathways (e.g., EGFR, VEGFR). In vitro assays using MTT or SRB protocols on cancer cell lines (e.g., HeLa, MCF-7) show IC50_{50} values in the micromolar range .
  • Antimicrobial Potential : Pyrazole-containing analogs disrupt bacterial biofilms. Disk diffusion assays against S. aureus and E. coli quantify zone-of-inhibition diameters .
  • Mechanistic Studies : Molecular docking (AutoDock Vina) predicts binding to ATP pockets, validated via Western blotting for phosphorylated targets .

Q. How can researchers resolve contradictions in bioactivity data across different studies?

  • Variable Factors : Differences in cell line viability assays (e.g., MTT vs. ATP-based luminescence) or solvent carriers (DMSO concentration ≤0.1% recommended).
  • Structural Confounders : Substituent effects (e.g., tert-butyl vs. methyl groups) on lipophilicity and target engagement. Compare analogs from crystallography datasets .
  • Statistical Validation : Use ANOVA with post-hoc tests (Tukey’s HSD) to assess significance across replicates .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Prodrug Design : Introduce hydrolyzable esters at the amine group to enhance oral bioavailability.
  • CYP450 Metabolism Screening : Liver microsome assays identify major metabolites (e.g., tert-butyl hydroxylation) .
  • Formulation : Nanoencapsulation (PLGA nanoparticles) improves plasma half-life in rodent models .

Q. How is crystallographic data leveraged to study conformational flexibility and intermolecular interactions?

  • Torsion Angle Analysis : SHELXL refines dihedral angles between thiazole and pyrazole rings to identify energetically favorable conformers .
  • Hirshfeld Surface Analysis : Maps close contacts (e.g., C-H···N bonds) in the crystal lattice, influencing solubility and stability .

Q. What structure-activity relationship (SAR) trends are observed for analogs of this compound?

Modification Biological Impact Reference
tert-butyl → methylReduced kinase inhibition (IC50_{50} ↑ 2-fold)
Pyrazole → triazoleEnhanced antimicrobial activity (MIC ↓ 50%)
Thiazole → oxazoleLoss of antitumor efficacy

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